3-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropanamide
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Overview
Description
3-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as "ADTM" and belongs to the class of thiazole-containing compounds.
Mechanism of Action
The mechanism of action of ADTM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. ADTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, ADTM has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADTM have been extensively studied. ADTM has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, ADTM has been shown to induce apoptosis (programmed cell death) in cancer cells. ADTM has also been shown to reduce the replication of several viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
ADTM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these diseases. However, there are also limitations to using ADTM in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of ADTM for therapeutic use.
Future Directions
There are several future directions for the study of ADTM. One area of research is the development of ADTM as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of ADTM for therapeutic use. Another area of research is the investigation of the mechanism of action of ADTM, which could lead to the development of more potent and selective compounds. Finally, the potential use of ADTM as an antiviral agent warrants further investigation, particularly in the context of emerging viral diseases.
Synthesis Methods
The synthesis of ADTM involves the reaction of 4,5-dimethyl-2-thiocyano-1H-imidazole with 2-methyl-3-aminopropanoic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield ADTM. The synthesis of ADTM has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
ADTM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have demonstrated the efficacy of ADTM in inhibiting the growth of cancer cells and reducing inflammation. Additionally, ADTM has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
properties
IUPAC Name |
3-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-5(4-10)8(13)12-9-11-6(2)7(3)14-9/h5H,4,10H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLROEHCDCAIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropanamide |
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